molecular formula C15H17N5OS2 B5422849 N-1,3-benzothiazol-2-yl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-1,3-benzothiazol-2-yl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5422849
M. Wt: 347.5 g/mol
InChI Key: JHYIRVIEYKHKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-1,3-benzothiazol-2-yl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a complex organic molecule that contains several functional groups and rings. These include a benzothiazole ring, a 1,2,4-triazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiazole ring could be formed through a cyclization reaction, while the 1,2,4-triazole ring could be formed through a condensation reaction . The acetamide group could then be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and 1,2,4-triazole rings would likely contribute to the rigidity of the molecule, while the acetamide group could introduce some flexibility . The presence of sulfur and nitrogen atoms in the rings could also result in interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the acetamide group could undergo hydrolysis to form an acid and an amine. The rings could also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its melting point and boiling point compared to simpler compounds. The presence of nitrogen and sulfur atoms could also make it more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it could interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. It could also involve studying its properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-9(2)20-10(3)18-19-15(20)22-8-13(21)17-14-16-11-6-4-5-7-12(11)23-14/h4-7,9H,8H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYIRVIEYKHKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C(C)C)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.